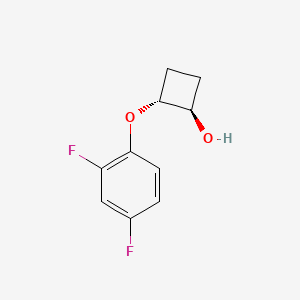
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Descripción general
Descripción
“(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2150066-33-2 . It has a molecular weight of 200.18 . The compound is used in scientific research due to its unique structure, which enables various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of the compound is “(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” and its InChI Code is "1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1" . This suggests that the compound contains a cyclobutanol ring with a 2,4-difluorophenoxy group attached to it.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Stereodivergent Syntheses: The compound has been used in the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, representing the first reported β-amino acid oligomers with two directly linked cyclobutane residues (Izquierdo et al., 2002).
- Catalytic Asymmetric Hydroformylation: It has been used in rhodium-catalyzed asymmetric hydroformylation, achieving high stereoselectivity (Hayashi et al., 1979).
Photochemical and Structural Reactions
- Photochemical Dimerization: The compound has shown the ability to dimerize under sunlight in chloroform solution to form a corresponding cyclobutane derivative (Schwarzer & Weber, 2014).
- Crystal Engineering in Pharmaceuticals: It has been used in crystal engineering to construct caffeic acid derivatives with potential applications in pharmaceuticals and degradable polymeric materials (Wang et al., 2020).
Chemical Reactions and Mechanisms
- Stereochemistry and Mechanism: The compound's stereochemistry and reaction mechanisms have been studied, particularly in reverse ene reactions of related cyclobutanes (Getty & Berson, 1991).
- Synthesis of Cyclobutanes and Cyclobutenes: It's been used in catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes, crucial for the synthesis of biologically significant molecules (Xu, Conner, & Brown, 2015).
Propiedades
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULZTBBXCPFLDO-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



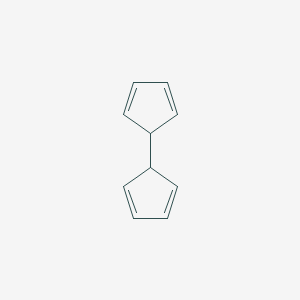
![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)
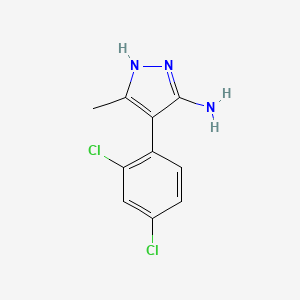

![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
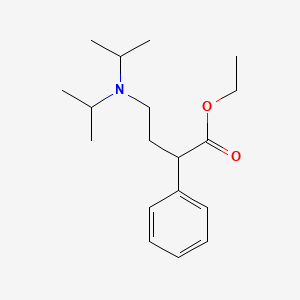
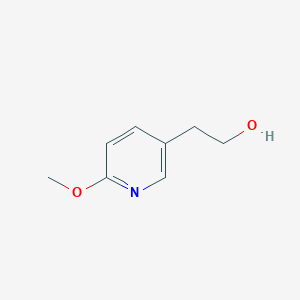

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)
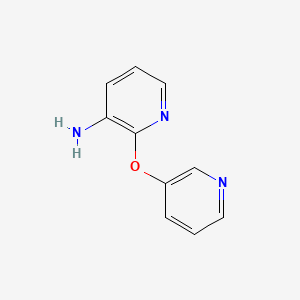

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)
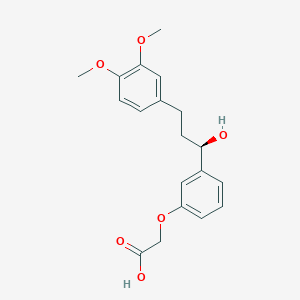
![1-Azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B3116244.png)